molecular formula C17H28FN3Si B14164452 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B14164452
M. Wt: 321.5 g/mol
InChI Key: VXJXAHQPFPVAQA-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is a fluorinated heterocyclic compound It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, with a fluorine atom at the 4-position, a methyl group at the 2-position, and a triisopropylsilyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common method involves the use of electrophilic fluorination to introduce the fluorine atom at the desired position . The triisopropylsilyl group can be introduced using standard silylation techniques, often involving the use of triisopropylsilyl chloride and a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine depends on its specific applicationThe presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the triisopropylsilyl group can influence its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to the combination of the fluorine atom, methyl group, and triisopropylsilyl group on the pyrrolo[2,3-b]pyridine core. This combination of substituents can significantly influence the compound’s chemical and physical properties, making it a valuable tool for various applications in scientific research .

Properties

Molecular Formula

C17H28FN3Si

Molecular Weight

321.5 g/mol

IUPAC Name

4-fluoro-2-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C17H28FN3Si/c1-10(2)22(11(3)4,12(5)6)21-13(7)8-14-16(18)15(19)9-20-17(14)21/h8-12H,19H2,1-7H3

InChI Key

VXJXAHQPFPVAQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)N)F

Origin of Product

United States

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